Methyl 3-bromo-2,2-difluoropropanoate
Overview
Description
Methyl 3-bromo-2,2-difluoropropanoate is an organic compound with the molecular formula C4H5BrF2O2. It is a derivative of propanoic acid, characterized by the presence of bromine and two fluorine atoms on the second carbon of the propanoate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,2-difluoropropanoate can be synthesized through several methods. One common method involves the bromination of methyl 2,2-difluoropropanoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,2-difluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The compound can be reduced to form methyl 2,2-difluoropropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Performed in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted propanoates depending on the nucleophile used.
Reduction: Yields methyl 2,2-difluoropropanoate.
Oxidation: Results in the formation of 3-bromo-2,2-difluoropropanoic acid.
Scientific Research Applications
Methyl 3-bromo-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,2-difluoropropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the carbon atoms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2,2-difluoropropionate
- Ethyl 3-bromo-2,2-difluoropropanoate
- Methyl 3-bromo-2-fluoropropanoate
Uniqueness
Methyl 3-bromo-2,2-difluoropropanoate is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability compared to similar compounds. These properties make it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-2,2-difluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O2/c1-9-3(8)4(6,7)2-5/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUJTGFHOCWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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